Lactaral is a sesquiterpene compound primarily derived from the genus Lactarius, a group of fungi known for their distinctive milky latex. This compound exhibits a unique structure characterized by a complex arrangement of carbon atoms, typically featuring multiple rings and functional groups. Lactaral is notable for its potential biological activities, which have garnered interest in both pharmacological and ecological research.
These reactions are facilitated by various catalysts, including Lewis acids, which enhance regioselectivity and yield in synthetic pathways involving Lactaral .
Research indicates that Lactaral possesses significant biological activities:
Lactaral can be synthesized through several methods:
Lactaral has several promising applications:
Interaction studies involving Lactaral focus on its effects when combined with other compounds:
Lactaral shares structural and functional similarities with other sesquiterpenes. Here are some comparable compounds:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Caryophyllene | Clove oil | Anti-inflammatory | Binds to cannabinoid receptors |
| Farnesene | Essential oils | Insect repellent | Found in many plants |
| Germacrene D | Various plants | Antimicrobial | Contributes to essential oil aroma |
Lactaral's uniqueness lies in its specific structural configuration and the distinct biological activities it exhibits compared to these similar compounds. Its dual role as both an antimicrobial agent and an insect deterrent enhances its potential applications in various fields, particularly in natural product chemistry and sustainable agriculture.
Lactaral was first reported in 1980 by Battaglia, De Bernardi, and colleagues during their investigation of Lactarius scrobiculatus, a milk-cap mushroom endemic to European forests. The compound’s name derives from its genus of origin (Lactarius) and the aldehyde functional group (-al) in its structure. Systematic nomenclature identifies it as (R)-4-(2-(4,4-dimethylcyclopent-1-en-1-yl)propyl)furan-3-carbaldehyde, reflecting its stereochemistry and substituents.
Early structural elucidation relied on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which revealed a furan ring substituted with a carbaldehyde group at position 3 and a chiral propyl-cyclopentene side chain at position 4. The absolute configuration at the C2 position was confirmed as R through optical rotation comparisons with synthetic analogs. Lactaral’s CAS registry number (54462-53-2) and PubChem CID (148692) facilitate standardized referencing across chemical databases.
Lactaral belongs to the lactarane class of sesquiterpenoids, a group predominantly isolated from Lactarius and Russula genera. These fungi produce sesquiterpenoids as part of their chemical defense arsenal against predators and microbial competitors. Notably, Lactaral co-occurs with related metabolites like vellerolactone and furanether A in Russula sardonia, suggesting conserved biosynthetic pathways across taxonomically related fungi.
Table 1: Taxonomic Distribution of Lactaral
| Organism | Genus | Family | Reference |
|---|---|---|---|
| Lactarius scrobiculatus | Lactarius | Russulaceae | |
| Russula sardonia | Russula | Russulaceae |
The lactarane skeleton, characterized by a bicyclic framework with a furan ring, distinguishes these metabolites from other sesquiterpenoids like humulanes or caryophyllanes. This structural uniqueness has spurred interest in their ecological roles and synthetic biology applications.
Lactaral possesses the molecular formula C₁₅H₂₀O₂ with a molecular weight of 232.32 grams per mole [1]. The compound exhibits an exact mass of 232.146329876 daltons and an identical monoisotopic mass of 232.146329876 daltons, reflecting its homogeneous isotopic composition [1]. These molecular parameters classify Lactaral as a medium-sized organic molecule within the monoterpenoid family, containing fifteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms arranged in a complex heterocyclic structure [1].
The molecular weight of 232.32 grams per mole positions Lactaral within the typical range for monoterpenoid derivatives, which generally span from approximately 150 to 300 daltons [3]. The compound demonstrates a topological polar surface area of 30.2 square angstroms, indicating moderate polarity characteristics that influence its solubility and biological interactions [1]. The heavy atom count of seventeen atoms contributes to the overall molecular complexity, with a computed complexity value of 317 according to standard chemical databases [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight (g/mol) | 232.32 |
| Exact Mass (Da) | 232.146329876 |
| Monoisotopic Mass (Da) | 232.146329876 |
| Topological Polar Surface Area (Ų) | 30.2 |
| Heavy Atom Count | 17 |
| Complexity | 317 |
Lactaral exhibits a single defined stereocenter, specifically at the carbon-2 position of the propyl linking chain, which adopts an R-configuration according to the Cahn-Ingold-Prelog priority rules [1]. This stereochemical assignment follows the systematic approach where substituents are ranked by atomic number, and the spatial arrangement is determined by viewing the molecule with the lowest priority group positioned away from the observer [4] [5]. The R-configuration indicates that when the three highest priority substituents are arranged in decreasing order of priority, they follow a clockwise orientation [4].
The stereochemical designation of Lactaral as (2R) reflects the absolute configuration at this chiral center, distinguishing it from its potential enantiomer [1]. The presence of this single stereocenter renders Lactaral optically active, capable of rotating plane-polarized light in a characteristic manner [5]. The R-configuration at carbon-2 is maintained through the specific spatial arrangement of the 4,4-dimethylcyclopenten-1-yl group, the methyl substituent, and the furan-containing side chain around the chiral carbon atom [1].
This stereochemical feature significantly influences the three-dimensional shape of the molecule and its potential biological interactions [4]. The defined stereochemistry contributes to the compound's overall molecular recognition properties and may affect its binding affinity to biological targets [5]. The stereochemical purity and configuration stability of Lactaral are critical factors in its chemical behavior and potential applications in natural product chemistry [3].
The systematic International Union of Pure and Applied Chemistry name for Lactaral is 4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde [1]. This comprehensive nomenclature precisely describes the molecular structure by identifying the furan ring as the parent heterocycle, the carbaldehyde functional group at position 3, and the complex substituent chain containing the stereochemical center [1]. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups and stereochemical descriptors [1].
Alternative naming conventions include the simplified designation (R)-4-(2-(4,4-Dimethyl-1-cyclopenten-1-yl)propyl)-3-furancarboxaldehyde, which maintains the essential structural and stereochemical information while using slightly different formatting [1]. The compound is also known by the systematic name 4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]uran-3-carbaldehyde, representing a minor variation in the heterocycle designation [1]. Additional database identifiers include the Digital Storage Service Toxicity identification number 40202869 and the Chemical Entities of Biological Interest identification number 211306 [1].
The Chemical Abstracts Service registry number 54462-53-2 serves as the unique identifier for Lactaral in chemical databases and literature [1]. This registration number facilitates accurate identification and cross-referencing of the compound across various scientific and commercial platforms [1]. The molecular descriptor systems include specific International Chemical Identifier codes and Simplified Molecular Input Line Entry System representations that encode the complete structural information in standardized formats [1].
| Naming System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde |
| Chemical Abstracts Service Number | 54462-53-2 |
| Alternative Name | (R)-4-(2-(4,4-Dimethyl-1-cyclopenten-1-yl)propyl)-3-furancarboxaldehyde |
| Chemical Entities of Biological Interest Identification | 211306 |
| Digital Storage Service Toxicity Identification | 40202869 |
Lactaral exhibits distinctive structural characteristics that differentiate it from other monoterpenoid derivatives while maintaining fundamental terpenoid backbone features [6]. The compound incorporates a furan heterocycle directly attached to an aldehyde functional group, creating a unique furan-3-carbaldehyde motif that distinguishes it from typical monoterpene structures [1] [7]. This heterocyclic component contrasts with the purely carbocyclic frameworks found in most conventional monoterpenes such as geraniol or citronellal [3].
The gem-dimethyl substitution pattern on the cyclopentene ring represents a significant structural feature that influences molecular stability and reactivity [8]. This geminal dimethylation creates increased steric bulk and affects the conformational flexibility of the molecule, similar to effects observed in other gem-dimethyl substituted cyclic compounds [8]. The presence of these geminal methyl groups follows the gem-dialkyl effect, which tends to stabilize smaller ring systems while potentially destabilizing larger rings [9].
The propyl linker connecting the furan and cyclopentene components provides molecular flexibility while maintaining a defined stereochemical center [1]. This structural arrangement differs significantly from the more rigid bicyclic frameworks found in compounds like caryophyllene or the acyclic chains characteristic of geraniol and citronellal [3]. The combination of aromatic furan character with aliphatic cyclopentene features creates a hybrid molecular architecture that spans multiple chemical classifications [6].
| Structural Component | Lactaral | Typical Monoterpenes | Unique Features |
|---|---|---|---|
| Ring Systems | Furan + Cyclopentene | Cyclohexane/Acyclic | Heterocyclic furan incorporation |
| Functional Groups | Aldehyde + Alkene | Alcohol/Aldehyde/Alkene | Furan-3-carbaldehyde unit |
| Substitution Pattern | Gem-dimethyl | Various alkyl | Geminal dimethylation on cyclopentene |
| Stereochemistry | Single R-center | Variable | Defined stereocenter in linker chain |
| Molecular Rigidity | Semi-rigid | Variable | Balanced flexibility-rigidity |